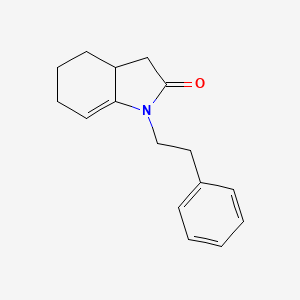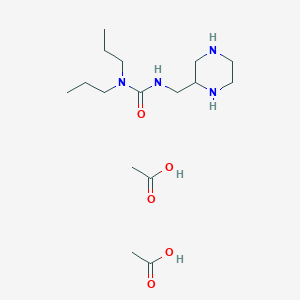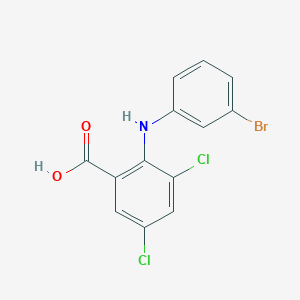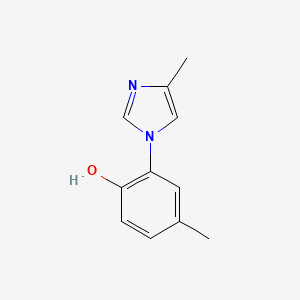
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is a chemical compound known for its applications in the field of organic electronics. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups at the 2 and 7 positions, as well as two hexyl groups at the 9 position. This compound is particularly noted for its use in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its efficient electroluminescence and high charge-carrier mobility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid typically involves the bromination of fluorene derivatives followed by the introduction of hexyl groups. One common method includes the use of 2,7-dibromo-9,9-dihexylfluorene as an intermediate. This intermediate can be synthesized through the bromination of 9,9-dihexylfluorene using bromine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and subsequent functionalization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields dibromo derivatives, while coupling reactions can produce a variety of substituted fluorene compounds .
Applications De Recherche Scientifique
9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and PLEDs, contributing to the development of advanced display technologies
Mécanisme D'action
The mechanism by which 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid exerts its effects is primarily related to its electronic properties. The presence of hexyl groups and carboxylic acid functionalities influences the compound’s ability to participate in electron transfer processes. These properties make it an effective material for use in electronic devices, where it can facilitate charge transport and enhance electroluminescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dioctyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dimethyl-9H-fluorene-2,7-dicarboxylic acid
- 9,9-Dihexyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 9,9-Dihexyl-9H-fluorene-2,7-dicarboxylic acid is unique due to its specific combination of hexyl groups and carboxylic acid functionalities. This combination provides a balance of solubility, electronic properties, and reactivity that is particularly advantageous for applications in organic electronics .
Propriétés
Numéro CAS |
536744-35-1 |
|---|---|
Formule moléculaire |
C27H34O4 |
Poids moléculaire |
422.6 g/mol |
Nom IUPAC |
9,9-dihexylfluorene-2,7-dicarboxylic acid |
InChI |
InChI=1S/C27H34O4/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25(28)29)11-13-21(23)22-14-12-20(26(30)31)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,28,29)(H,30,31) |
Clé InChI |
NEXBMIFOQHWNDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C(=O)O)C3=C1C=C(C=C3)C(=O)O)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


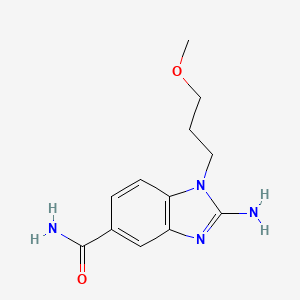

![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
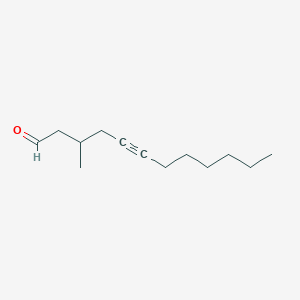
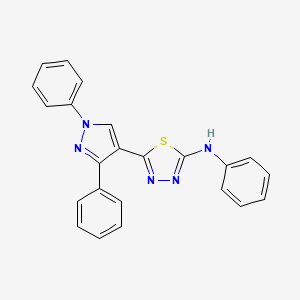
![N'-[2-(2-fluorophenyl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14232143.png)
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
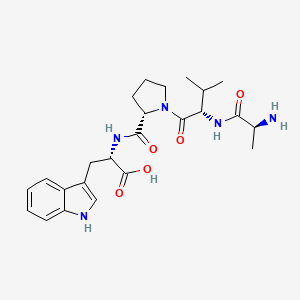
![2-fluoro-5-[[propan-2-yl-[(3S)-pyrrolidin-3-yl]amino]methyl]benzonitrile](/img/structure/B14232181.png)
